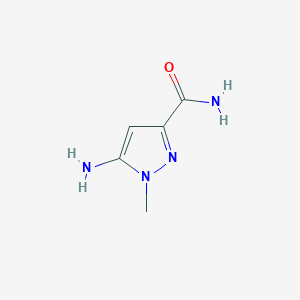

5-amino-1-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-amino-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C5H8N4O . It is a part of the pyrazole family, which are heterocyclic compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-amino-1-methyl-1H-pyrazole-3-carboxamide”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Bazgir and co-workers reported an efficient method for the pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole 1a with isatines 15 to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives 16 in water with good yields catalyzed by p-toluenesulfonic acid (p-TSA) .

Molecular Structure Analysis

The molecular structure of “5-amino-1-methyl-1H-pyrazole-3-carboxamide” consists of a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The molecular weight of the compound is 140.14 .

Chemical Reactions Analysis

Pyrazoles, including “5-amino-1-methyl-1H-pyrazole-3-carboxamide”, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

“5-amino-1-methyl-1H-pyrazole-3-carboxamide” is a solid compound . Its InChI code is 1S/C5H8N4O/c1-7-5(10)3-2-4(6)9-8-3/h2H,1H3,(H,7,10)(H3,6,8,9) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Amino-1-methyl-1H-pyrazole-3-carboxamide is a type of aminopyrazole, which is a scaffold with large therapeutic potential . Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Anticancer/Anti-inflammatory Compounds

This compound has shown significant results in the field of anticancer and anti-inflammatory compounds . For instance, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Organic Synthesis

5-Amino-pyrazoles, including 5-amino-1-methyl-1H-pyrazole-3-carboxamide, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Fused Heterocycles

5-Amino-pyrazoles are used in the synthesis of fused heterocycles, which are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .

Pharmaceutical Applications

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Safety and Hazards

Direcciones Futuras

Pyrazoles, including “5-amino-1-methyl-1H-pyrazole-3-carboxamide”, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, future research could focus on exploring new synthesis methods and applications of this compound.

Mecanismo De Acción

Target of Action

5-Amino-1-methyl-1H-pyrazole-3-carboxamide is a type of 5-amino-pyrazole, which are known to be potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . .

Mode of Action

5-amino-pyrazoles are known to interact with their targets to construct diverse heterocyclic compounds . They are involved in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, which can affect a wide range of biochemical pathways .

Result of Action

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, which can have a wide range of molecular and cellular effects .

Propiedades

IUPAC Name |

5-amino-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-4(6)2-3(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPIEDRYDYIPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-pyrazole-3-carboxamide | |

CAS RN |

1367780-31-1 |

Source

|

| Record name | 5-amino-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2832138.png)

![2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2832146.png)

![Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2832148.png)

![Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2832150.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2832155.png)

![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2832156.png)

![2-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2832157.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2832159.png)